molecular formula C9H9NO2 B8093196 rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B8093196
M. Wt: 163.17 g/mol
InChI Key: YFOFMIZNXREQAS-HTQZYQBOSA-N
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Description

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative containing a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-4-carboxylic acid as the starting material.

  • Cyclopropanation Reaction: The key step involves the cyclopropanation of pyridine-4-carboxylic acid using a suitable reagent such as diazomethane or Simmons-Smith reagent.

  • Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where the cyclopropanation reaction is carried out in a controlled environment to ensure high yield and purity.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to streamline the synthesis and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives, esters, and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry. Biology: Medicine: The compound may be explored for its pharmacological properties and potential therapeutic uses. Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2-(pyridin-4-yl)acetic acid

  • 2-(pyridin-4-yl)propanoic acid

  • 2-(pyridin-4-yl)butanoic acid

Uniqueness: Compared to these similar compounds, rac-(1R,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid has a unique cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(1R,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFMIZNXREQAS-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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